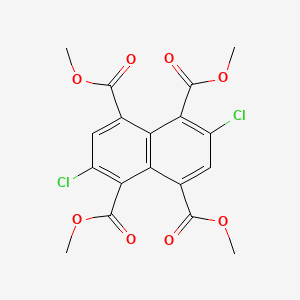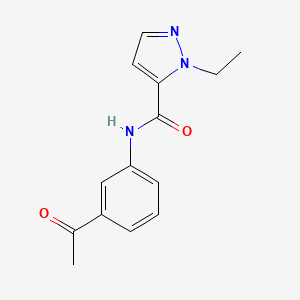![molecular formula C19H25N5O2 B6049193 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6049193.png)
4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PNU-142633 and is a selective antagonist of the α7 nicotinic acetylcholine receptor.
Mechanism of Action
The mechanism of action of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine involves the selective blockade of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, attention, and synaptic plasticity. The blockade of this receptor by 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine leads to the inhibition of excessive glutamate release, reduction of oxidative stress, and suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine have been extensively studied in preclinical models. This compound has shown to improve cognitive function, reduce inflammation, and promote neuroprotection in various animal models of neurological disorders. It has also shown to have anxiolytic and antidepressant effects in preclinical models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine in lab experiments are its high potency, selectivity, and favorable pharmacokinetic properties. However, the limitations of using this compound in lab experiments are its high cost and limited availability.
Future Directions
The future directions for research on 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine include the development of more potent and selective analogs, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the exploration of its mechanism of action in detail. Additionally, the use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine is a promising chemical compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonist activity of this compound on the α7 nicotinic acetylcholine receptor has been extensively studied in preclinical models, and it has shown to improve cognitive function, reduce inflammation, and promote neuroprotection. The future directions for research on this compound include the development of more potent and selective analogs, investigation of its therapeutic potential in various disorders, and exploration of its mechanism of action in detail.
Synthesis Methods
The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine involves the reaction between 4-(2-furoyl)piperazine and 2-methyl-6-(1-piperidinyl)pyrimidine. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon. The yield of this synthesis method is usually high, and the purity of the compound can be easily achieved through recrystallization.
Scientific Research Applications
The α7 nicotinic acetylcholine receptor is a potential therapeutic target for various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The selective antagonist activity of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine on the α7 nicotinic acetylcholine receptor has been extensively studied in preclinical models. This compound has shown promising results in improving cognitive function, reducing inflammation, and promoting neuroprotection in various animal models of neurological disorders.
properties
IUPAC Name |
furan-2-yl-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-15-20-17(22-7-3-2-4-8-22)14-18(21-15)23-9-11-24(12-10-23)19(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDQCVKXWEWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid](/img/structure/B6049128.png)
![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6049133.png)
![5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6049141.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6049171.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6049179.png)
![3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6049187.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6049195.png)
![1-(4-chlorobenzyl)-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6049202.png)
![2-chlorobenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6049208.png)